2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester
Overview
Description
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by a benzopyran ring system with a carboxylic acid ester group at the 2-position and a hydroxyl group at the 7-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid with ethanol in the presence of a suitable catalyst to form the ethyl ester derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzopyran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 7-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid ethyl ester.
Reduction: Formation of 7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.
Substitution: Formation of halogenated or nitrated derivatives of the benzopyran ring.
Scientific Research Applications
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7-position can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the benzopyran ring system can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trolox: A vitamin E derivative with antioxidant properties.
Coumarin: A naturally occurring benzopyran derivative with anticoagulant and fragrance properties.
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid ethyl ester: A fluorinated analog with potential biological activities.
Uniqueness
2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and an ester group on the benzopyran ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl (2R)-7-hydroxy-3,4-dihydro-2H-chromene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-15-12(14)10-6-4-8-3-5-9(13)7-11(8)16-10/h3,5,7,10,13H,2,4,6H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXZTRUTSLXORO-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(O1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC2=C(O1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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